![molecular formula C22H26N2O4S B14801524 (2E)-N-[4-(cyclohexylsulfamoyl)phenyl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B14801524.png)
(2E)-N-[4-(cyclohexylsulfamoyl)phenyl]-3-(2-methoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-(2-methoxyphenyl)acrylamide is a complex organic compound with a unique structure that combines a sulfonamide group, a cyclohexylamine moiety, and an acrylamide backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-(2-methoxyphenyl)acrylamide typically involves a multi-step process. One common method starts with the preparation of the sulfonamide intermediate, which is then coupled with the acrylamide derivative. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-(2-methoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or acrylamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
科学的研究の応用
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-(2-methoxyphenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-(2-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The acrylamide moiety may participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways .
類似化合物との比較
Similar Compounds
- N-{4-[(methylamino)sulfonyl]phenyl}-3-(2-methoxyphenyl)acrylamide
- N-{4-[(ethylamino)sulfonyl]phenyl}-3-(2-methoxyphenyl)acrylamide
- N-{4-[(propylamino)sulfonyl]phenyl}-3-(2-methoxyphenyl)acrylamide
Uniqueness
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-(2-methoxyphenyl)acrylamide is unique due to the presence of the cyclohexylamine moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for research and development .
特性
分子式 |
C22H26N2O4S |
|---|---|
分子量 |
414.5 g/mol |
IUPAC名 |
(E)-N-[4-(cyclohexylsulfamoyl)phenyl]-3-(2-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C22H26N2O4S/c1-28-21-10-6-5-7-17(21)11-16-22(25)23-18-12-14-20(15-13-18)29(26,27)24-19-8-3-2-4-9-19/h5-7,10-16,19,24H,2-4,8-9H2,1H3,(H,23,25)/b16-11+ |
InChIキー |
ZFFNSAPYBYMRCS-LFIBNONCSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
正規SMILES |
COC1=CC=CC=C1C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


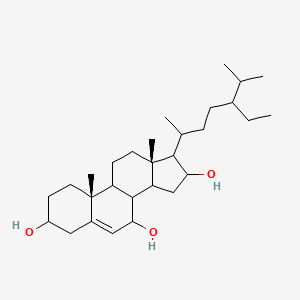

![[2-(2-Aminophenyl)phenyl]-chloro-palladium dicyclohexyl-[3-(2,4,6-triisopropylphenyl)phenyl]phosphane](/img/structure/B14801457.png)
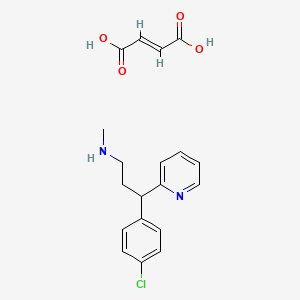

![6-chloro-2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B14801470.png)

![(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide](/img/structure/B14801499.png)
![4-[(E)-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]imino}methyl]-N,N-dimethylaniline](/img/structure/B14801500.png)
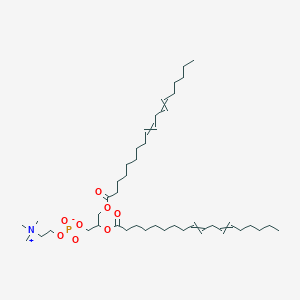
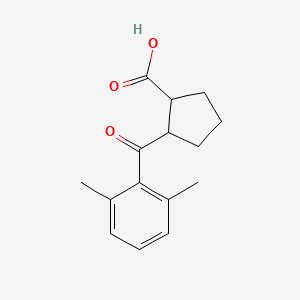

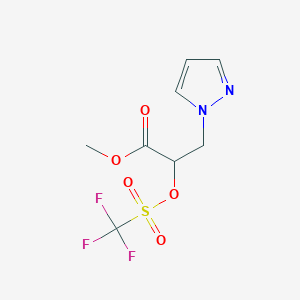
![1,1-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B14801519.png)
